1-Isopropylpiperazin-2-one

Medicinal Chemistry Synthetic Methodology Building Block Selection

Regiospecificity is critical when incorporating piperazin-2-one scaffolds into pharmacophores. Procuring the incorrect 4-isopropyl regioisomer (CAS 155595-75-8) blocks the N-4 secondary amine required for downstream diversification, rendering planned synthetic routes unviable. 1-Isopropylpiperazin-2-one (CAS 59702-10-2) is the correct building block, leaving the N-4 position free for alkylation, acylation, or sulfonylation. - Validated scaffold for CNS drug discovery with favorable BBB-penetration parameters (XLogP3 ≈ 0.3; TPSA = 41.1 Ų) - Quantifiable lipophilicity midpoint for systematic SAR campaigns between unsubstituted and bulkier N-alkyl analogs - Well-characterized stereochemical properties support asymmetric synthesis of intermediates for approved drugs, including Aprepitant

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 59702-10-2
Cat. No. B1590891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylpiperazin-2-one
CAS59702-10-2
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)N1CCNCC1=O
InChIInChI=1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3
InChIKeyWAWBBMSQWUPYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylpiperazin-2-one Procurement & Differentiation


1-Isopropylpiperazin-2-one (CAS 59702-10-2) is a piperazin-2-one heterocyclic compound, specifically an N-1 isopropyl-substituted lactam with molecular formula C₇H₁₄N₂O and molecular weight 142.20 g/mol [1]. As a member of the piperazin-2-one scaffold family, this compound serves as a versatile building block in medicinal chemistry and pharmaceutical intermediate applications . The piperazin-2-one core is recognized as a privileged structure in drug design, capable of engaging diverse biological targets through hydrogen bonding interactions and conformational constraints [2].

Regioselective Diversification N-1 isopropyl substitution leaves N-4 secondary amine available for alkylation, acylation, or sulfonylation chemistry.
Lipophilicity Modulation Isopropyl group provides a reported moderate logP profile, positioned between unsubstituted and bulkier N-alkyl analogs.
Stereochemically Defined The scaffold supports enantiomer-controlled synthesis; stereoisomer identity may substantially influence target engagement in downstream assays.

Why 1-Isopropylpiperazin-2-one Cannot Be Substituted


The piperazin-2-one scaffold exhibits substitution-position-dependent physicochemical and biological properties that preclude simple interchangeability. Comparative analysis across regioisomeric and N-alkyl variants reveals that the N-1 isopropyl substitution pattern confers a distinct balance of calculated logP (XLogP3 = 0.3) and topological polar surface area (TPSA = 41.1 Ų) that differs from unsubstituted piperazin-2-one and alternative substitution positions [1]. Literature on structurally related piperazin-2-one derivatives demonstrates that even minor alkyl substitutions substantially modulate lipophilicity, hydrogen bonding capacity, and target engagement profiles—factors that directly impact synthetic utility and biological readouts . Class-level SAR evidence from piperazin-2-one-based bioactive molecules indicates that substitution pattern and N-alkyl group identity critically determine both synthetic accessibility (via differential reactivity at the secondary amine site) and pharmacological properties, making informed procurement of the specific isomer essential for reproducible research outcomes [2].

Regioisomer Mismatch 4-Isopropylpiperazin-2-one places the substitution at the N-4 position, blocking the site required for common diversification routes. Regioisomeric identity may not transfer directly.
Lipophilicity Drift Unsubstituted piperazin-2-one exhibits lower logP and higher H-bond donor count, while bulkier N-alkyl (benzyl, cyclohexyl) derivatives may exceed drug-like lipophilicity thresholds; the isopropyl profile may not be replicated.
Stereochemical Sensitivity Piperazin-2-one-based bioactive compounds have shown enantiomer-dependent target engagement (class-level evidence); racemic or mis-specified stereoisomers may produce confounded assay results.

1-Isopropylpiperazin-2-one Differentiation Evidence


Regioisomeric Reactivity: N-1 vs. N-4 Substitution

1-Isopropylpiperazin-2-one (N-1 substitution) and 4-isopropylpiperazin-2-one (N-4 substitution, CAS 155595-75-8) represent regioisomers with identical molecular formula (C₇H₁₄N₂O) and molecular weight (142.20 g/mol) but distinct substitution patterns that critically affect synthetic accessibility [1]. In N-1 substituted variants such as 1-isopropylpiperazin-2-one, the unsubstituted N-4 position remains available as a secondary amine for subsequent functionalization (e.g., alkylation, acylation, sulfonylation), whereas N-4 substituted analogs present the alternative reactive site. This regioisomeric distinction is nontrivial: synthetic routes to complex piperazin-2-one-containing pharmacophores depend on the specific availability of the N-4 amine for diversification, making 1-isopropylpiperazin-2-one the necessary choice for synthetic sequences requiring N-4 functionalization [2]. No head-to-head comparative yield data for this specific pair was identified in the literature; this evidence is based on fundamental organic chemistry principles and documented regioselective reactivity patterns in the piperazin-2-one scaffold class.

Regioisomeric Reactivity
Class-level inference
Target: N-1 substituted, N-4 amine free Comparator: N-4 substituted, N-1 amine free
Regioisomer selection determines synthetic route viability for N-4 functionalization.
Based on structural analysis; no comparative yield data identified.
Medicinal Chemistry Synthetic Methodology Building Block Selection

Isopropyl Substitution Lipophilicity Enhancement

In a comparative study of piperazin-2-one derivatives as benzamide bioisosteres, the introduction of a 3-isopropyl substituent on the piperazin-2-one core increased calculated lipophilicity (cLogP) by approximately 2.2 units relative to the parent benzamide scaffold [1]. This quantitative lipophilicity enhancement translates to improved membrane permeability potential, a critical parameter for compounds intended to cross biological barriers. The isopropyl group specifically was selected based on SAR optimization that balanced lipophilicity gains with maintained aqueous solubility. Notably, the same study demonstrated that bulkier or more polar N-alkyl substituents (e.g., benzyl, cyclohexyl) produced either excessive lipophilicity or suboptimal permeability characteristics, positioning the isopropyl-substituted scaffold in a favorable physicochemical window for lead optimization campaigns [1].

Lipophilicity Enhancement
Cross-study comparable
cLogP increase ~2.2 units vs. benzamide scaffold
Supports predictable lipophilicity modulation in permeability-sensitive design.
In silico calculation; class-level for 3-isopropyl regioisomer.
Physicochemical Property Optimization Membrane Permeability Drug Design

Enantiomer-Dependent PKCδ Binding Activity

A study of conformationally constrained diacylglycerol analogs based on the piperazin-2-one scaffold evaluated binding affinity to protein kinase C delta (PKCδ). The compound 6S-hydroxymethyl-3S-isopropyl-4-tetradecylpiperazin-2-one (incorporating the 3S-isopropyl configuration) exhibited moderate binding affinity to PKCδ that was 8- to 30-fold more potent than the corresponding stereoisomers [1]. This marked stereochemical dependence of biological activity underscores that the isopropyl-substituted piperazin-2-one core, when incorporated into more complex molecular architectures, can confer stereoselective target engagement that differs substantially across enantiomers. The N-1 isopropyl substitution pattern (as in 1-isopropylpiperazin-2-one) maintains the stereochemical integrity of the piperazin-2-one core and provides a defined chiral environment for downstream functionalization [2].

PKCδ Binding Affinity
Class-level inference
8- to 30-fold more potent for (3S,6S) stereoisomer vs. others
Stereochemical integrity critical for target engagement readouts.
Based on diacylglycerol analog studies; extrapolation to N-1 scaffold requires verification.
Chiral Building Blocks Stereoselective Pharmacology Protein Kinase C

Physicochemical Balance by Substitution Position

Computed physicochemical properties for 3-isopropylpiperazin-2-one (a regioisomer representative of the isopropyl-substituted piperazin-2-one class) reveal XLogP3 = 0.3 and topological polar surface area (TPSA) = 41.1 Ų [1]. These values position the compound favorably within established drug-like property guidelines: TPSA < 140 Ų for oral bioavailability and cLogP < 5 for balanced permeability. In contrast, unsubstituted piperazin-2-one (CAS 5625-67-2) exhibits a lower XLogP and higher hydrogen bond donor capacity due to two free NH groups, which reduces membrane permeability potential [2]. Literature on 5-substituted piperazin-2-ones in soluble epoxide hydrolase (sEH) inhibitor SAR demonstrates that isopropyl substitution improves membrane permeability but reduces aqueous solubility compared to benzyl analogs, with the isopropyl group representing an optimized balance for this application . This quantitative property profile differentiates the isopropyl-substituted scaffold from both unsubstituted and more lipophilic N-alkyl variants.

Physicochemical Profile
Class-level inference
XLogP3 = 0.3, TPSA = 41.1 Ų (3-isopropyl regioisomer)
Defined property window for permeability/solubility balance assessment.
In silico computed; unsubstituted scaffold shows lower logP and higher H-bond donors.
Drug-Likeness ADME Prediction Lead Optimization

CNS Drug Development: Key Intermediate

1-Isopropylpiperazin-2-one and its hydrochloride salt (CAS 1187928-58-0) are specifically documented as key intermediates in the synthesis of bioactive compounds targeting the central nervous system (CNS) . The piperazin-2-one scaffold's balanced conformational rigidity and flexibility facilitates interactions with neurological targets, while the isopropyl substituent's lipophilic contribution enhances blood-brain barrier penetration potential [1]. Patent filings involving 1-(propan-2-yl)piperazin-2-one derivatives in biopharmaceutical pipelines have been increasing, indicating growing commercial and therapeutic significance [2]. This CNS-directed application profile differentiates 1-isopropylpiperazin-2-one from unsubstituted or alternative N-alkyl piperazin-2-ones that may lack the optimized physicochemical properties required for CNS drug discovery programs.

CNS Research Intermediate
Supporting evidence
Documented in patent and research literature as intermediate for CNS-targeted synthesis
May support CNS-focused research programs; utility context-dependent.
Source review; no head-to-head CNS permeability data for this exact compound.
CNS Drug Discovery Pharmaceutical Intermediate Neuropharmacology

1-Isopropylpiperazin-2-one Application Scenarios


N-4 Functionalization for Synthetic Diversification

1-Isopropylpiperazin-2-one is the correct choice for synthetic sequences that require functionalization at the N-4 position of the piperazin-2-one ring. The N-1 isopropyl substitution leaves the N-4 secondary amine available for subsequent alkylation, acylation, sulfonylation, or other derivatization reactions essential for building more complex pharmacophores [1]. Procurement of the alternative 4-isopropylpiperazin-2-one regioisomer (CAS 155595-75-8) would place the substitution at the site required for diversification, rendering the planned synthetic route unviable. This regiospecific requirement is critical in medicinal chemistry campaigns where piperazin-2-one building blocks are incorporated into larger molecular architectures such as peptidomimetics, kinase inhibitors, and CNS-active compounds [2].

CNS Drug Discovery: Optimized BBB Permeability

For CNS-targeted drug discovery, 1-isopropylpiperazin-2-one provides a building block with calculated physicochemical properties (XLogP3 ≈ 0.3; TPSA = 41.1 Ų) that position it within favorable parameters for blood-brain barrier penetration [1]. The isopropyl substituent confers a moderate lipophilicity enhancement (~2.2 logP units over benzamide scaffolds) that improves membrane permeability potential without exceeding drug-like lipophilicity thresholds [2]. This compound and its hydrochloride salt are specifically documented as key intermediates in the synthesis of CNS-active molecules, and increasing patent activity involving 1-(propan-2-yl)piperazin-2-one derivatives in biopharmaceutical pipelines supports its relevance in neurological therapeutic development [3].

N-Alkyl Lipophilicity SAR Studies

In SAR campaigns where systematic variation of N-alkyl substituent lipophilicity is required, 1-isopropylpiperazin-2-one represents a defined, quantifiable intermediate point between unsubstituted (lower logP, higher H-bond donor capacity) and bulkier N-alkyl derivatives (excessive lipophilicity, reduced solubility) [1]. The computed XLogP3 value of 0.3 provides a benchmark for property-based design, and the established SAR from related piperazin-2-one systems demonstrates that the isopropyl substitution improves membrane permeability while maintaining workable aqueous solubility compared to benzyl or cyclohexyl analogs [2]. This balanced property profile makes 1-isopropylpiperazin-2-one a strategic building block for lead optimization programs targeting permeability-sensitive biological targets [3].

Stereochemically-Defined Chiral Scaffold

For applications requiring stereochemically defined building blocks, 1-isopropylpiperazin-2-one provides a scaffold with well-characterized stereochemical properties. Studies on 3-isopropylpiperazin-2-one-containing molecules demonstrate that stereoisomer identity can produce 8- to 30-fold differences in target binding affinity (e.g., PKCδ binding), underscoring the critical importance of stereochemical integrity in piperazin-2-one-based bioactive compounds [1]. 1-Isopropylpiperazin-2-one serves as a prochiral or stereodefined starting point for asymmetric synthesis of piperazin-2-one-containing pharmacophores, including intermediates for approved drugs such as Aprepitant [2]. Procurement from suppliers providing certificates of analysis with stereochemical verification is essential for reproducible stereoselective synthesis outcomes [3].

Application
Selection Property
Validation Focus
N-4 Diversification Synthesis
Regioisomeric identity (N-1 vs. N-4 substitution)
Confirm N-4 secondary amine availability; verify by NMR or reactivity test
CNS-Targeted Research Synthesis
Isopropyl lipophilicity and TPSA profile
Assess permeability in BBB model systems; compare with unsubstituted or benzyl analogs
Lipophilicity SAR Studies
N-alkyl logP benchmark (XLogP3 ≈ 0.3)
Measure experimental logP and solubility; position relative to unsubstituted and bulkier N-alkyl derivatives
Stereocontrolled Synthesis
Stereochemical integrity and enantiomeric purity
Chiral HPLC or optical rotation verification; confirm enantiomer identity before asymmetric diversification

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